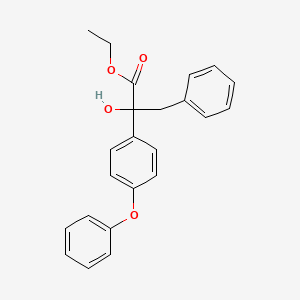

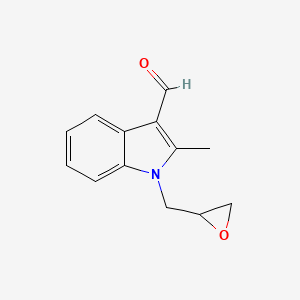

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde" is a derivative of indole-3-carbaldehyde, which has been modified by the addition of an oxirane (epoxide) ring and a methyl group. This compound is of interest due to its potential to undergo various chemical reactions, leading to a range of products with different properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is achieved by treating indole-3-carbaldehyde with epichlorohydrin. This reaction results in the formation of the target compound with the oxirane ring intact . The process appears to be straightforward and is likely to be a key step in the synthesis of various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compound retains the oxirane ring, which is crucial for its reactivity. The presence of the oxirane ring suggests that the compound can undergo ring-opening reactions, leading to a variety of functionalized products. The indole moiety of the compound is a well-known structure in medicinal chemistry, often associated with biological activity.

Chemical Reactions Analysis

The compound exhibits interesting reactivity with active methylene compounds. When reacted with 1,3-dimethylbarbituric acid or malononitrile, it forms crotonic condensation products while retaining the oxirane ring . The reaction with aroylglycines can lead to different products depending on the conditions: in acetic anhydride, there is simultaneous formation of an oxazolone ring and bisacylation of the oxirane fragment; with ethyl chloroformate and triethylamine, only heterocyclization occurs . Additionally, when treated with cyclic amines like N-methylpiperazine or morpholine, the oxazolone ring opens, resulting in the formation of corresponding amides .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde are not detailed in the provided papers, the structural features suggest that it would exhibit properties typical of similar heterocyclic and epoxide-containing compounds. These might include moderate to high reactivity with nucleophiles due to the strained oxirane ring, and the potential for intermolecular interactions due to the indole moiety. The compound's solubility, melting point, and stability would be influenced by these functional groups and would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Reactions with Active Methylene Compounds : The compound 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, a derivative of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, can be synthesized from indole-3-carbaldehyde using epichlorohydrin. Its reactions with compounds like 1,3-dimethylbarbituric acid or malononitrile result in crotonic condensation products. This reaction showcases the versatility of the oxirane ring in chemical synthesis (Suzdalev & Den’kina, 2011).

Formation of Pyrimido(1,2-a)indoles : Research shows that reactions of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with aromatic amines lead to hydrochlorides of pyrimido[1,2-a]indole derivatives. These reactions demonstrate the compound's potential in forming complex heterocyclic structures, useful in various chemical synthesis applications (Suzdalev, Den’kina, & Tkachev, 2013).

Reactions with Amines : The interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines, another related compound, leads to the formation of β-aminoalcohols. This reaction is significant for the production of stable products over possible alternative Schiff bases, indicating its potential in synthetic chemistry (Suzdalev et al., 2011).

Medicinal and Biological Applications

Antimicrobial Activity : Synthesized derivatives like 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3yl)methylene semicarbazone derivatives have shown significant antimicrobial activity. These compounds were synthesized from derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde and displayed effective action against various fungal and bacterial strains (Vijaya Laxmi & Rajitha, 2010).

Antioxidant Properties : N-(Substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, prepared by a condensation reaction involving 1H-indole carbaldehyde oxime, have demonstrated considerable antioxidant activity. This activity was evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, indicating the compound's potential in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Catalyst in Organic Reactions : The compound has been used in the synthesis of palladacycles, acting as a catalyst in organic reactions. For example, 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives have been utilized in the Suzuki–Miyaura coupling and allylation of aldehydes, showcasing its utility in enhancing reaction efficiency and selectivity (Singh et al., 2017).

properties

IUPAC Name |

2-methyl-1-(oxiran-2-ylmethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-12(7-15)11-4-2-3-5-13(11)14(9)6-10-8-16-10/h2-5,7,10H,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRYFQSRACIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3CO3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193473 |

Source

|

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | |

CAS RN |

1142202-07-0 |

Source

|

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)